

Commercial Suppliers of Tr-PEG4-OH for Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tr-PEG4-OH**, a valuable heterobifunctional linker used in bioconjugation, antibody-drug conjugate (ADC) development, and the synthesis of proteolysis-targeting chimeras (PROTACs). This document outlines commercial suppliers, key technical data, detailed experimental protocols, and visual workflows to support researchers in their drug development and scientific research endeavors.

Core Concepts: The Role of Tr-PEG4-OH in Bioconjugation

Tr-PEG4-OH, or Trityl-tetraethylene glycol-hydroxyl, is a chemical tool featuring a trityl (Tr) protecting group on one end of a four-unit polyethylene glycol (PEG) chain, and a terminal hydroxyl (-OH) group on the other. The trityl group provides a stable protecting group for a primary alcohol, which can be selectively removed under acidic conditions. This allows for a step-wise and controlled approach to the synthesis of complex bioconjugates. The hydrophilic PEG4 spacer enhances the solubility and reduces the aggregation of the final conjugate, often improving its pharmacokinetic properties.[1]

Commercial Availability of Tr-PEG4-OH

A variety of chemical suppliers offer **Tr-PEG4-OH** for research purposes. The following table summarizes key information from several prominent suppliers to facilitate easy comparison.



Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
MedchemE xpress	Tr-PEG4- OH	HY-126883	125274- 16-0	C27H32O5	436.54	>98%
BroadPhar m	Tr-PEG4	BP-20703	133699- 09-9	C25H28O4	392.5	98%
Precise PEG	Tr-PEG4- OH	AG-0004	125274- 16-0	C27H32O5	436.55	>96%
Glyco MindSynth	Tr-PEG4- OH	GMSL- 1302	125274- 16-0	C27H32O5	436.6	95 to 98 %
AxisPharm	Tr-PEG4	AP11260	133699- 09-9	C25H28O4	392.5	≥95%
Biopharma PEG	Tr-PEG4- OH	Not specified	125274- 16-0	Not specified	436.54	Not specified

Experimental Protocols

The use of **Tr-PEG4-OH** in bioconjugation typically involves a multi-step process. The following protocols provide a detailed methodology for the key steps, from deprotection to final conjugation.

Protocol 1: Deprotection of the Trityl Group

The first step in utilizing **Tr-PEG4-OH** is the removal of the trityl protecting group to expose the primary hydroxyl group.

Materials:

- Tr-PEG4-OH
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)



- Triisopropylsilane (TIS) (optional, as a scavenger)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Rotary evaporator
- · Magnetic stirrer and stir bar

Procedure:

- Dissolve Tr-PEG4-OH in DCM in a round-bottom flask.
- To the stirred solution, add a solution of TFA in DCM (e.g., 1-5% v/v). If the molecule contains other acid-sensitive groups, TIS can be added as a scavenger.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction by washing with a saturated sodium bicarbonate solution.
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected PEG4-OH.

Protocol 2: Activation of the Hydroxyl Group (Tosylation)

The exposed hydroxyl group can be activated for subsequent nucleophilic substitution, for example, by converting it to a tosylate.

Materials:

- Deprotected PEG4-OH
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)



- Triethylamine (TEA) or Pyridine
- p-Toluenesulfonyl chloride (TsCl)
- · Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Dissolve the deprotected PEG4-OH in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine or pyridine (as a base) to the solution.
- Slowly add p-toluenesulfonyl chloride to the reaction mixture.
- Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
 Continue stirring for an additional 2-4 hours.
- Monitor the reaction progress by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Tosyl-PEG4-linker.

Protocol 3: Conjugation of an Amine-Containing Molecule to an Activated Carboxylic Acid

This protocol describes the formation of a stable amide bond between an amine-functionalized molecule and a carboxylic acid-activated linker. While this protocol uses a generic amine-PEG, the principle applies to the amine-functionalized derivative of **Tr-PEG4-OH**.

Materials:



- Amine-functionalized PEG4 linker
- Carboxylic acid-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Reaction buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation; 0.1 M PBS, pH 7.2-8.0 for conjugation)
- Magnetic stirrer and stir bar

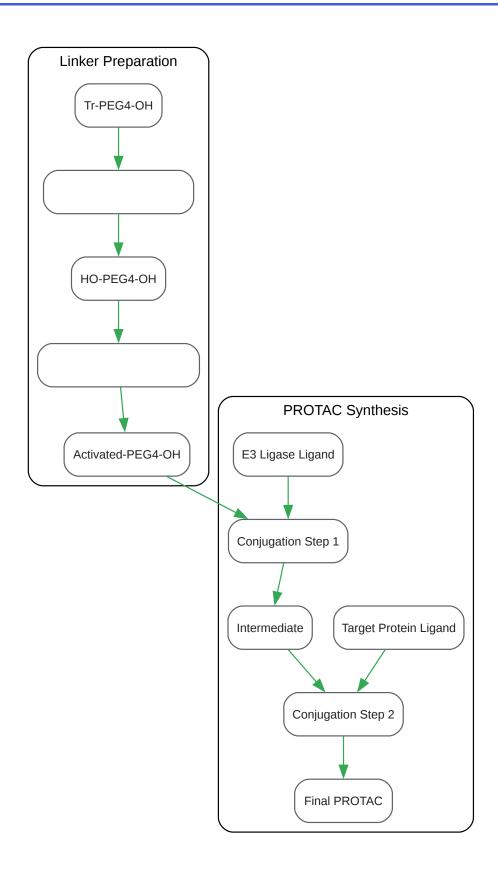
Procedure:

- Dissolve the carboxylic acid-containing molecule in the activation buffer.
- Add EDC and NHS to the solution and stir for 15-30 minutes at room temperature to form the NHS ester.
- In a separate vial, dissolve the amine-functionalized PEG4 linker in the conjugation buffer.
- Add the activated NHS ester solution to the amine-PEG4 solution.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction progress by LC-MS or HPLC.
- Purify the final conjugate using an appropriate method such as size-exclusion chromatography or reverse-phase HPLC.[2][3]

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways where **Tr-PEG4-OH** and its derivatives are utilized.

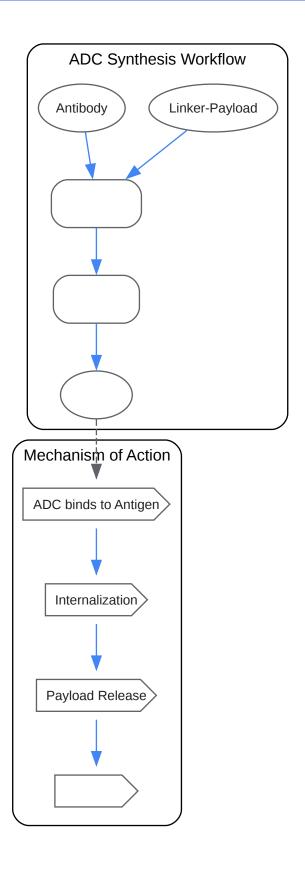




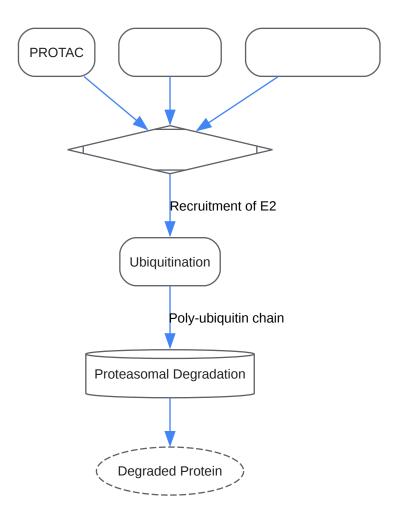
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Caption: General workflow for the synthesis of a PROTAC using a Tr-PEG4-OH derived linker.









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